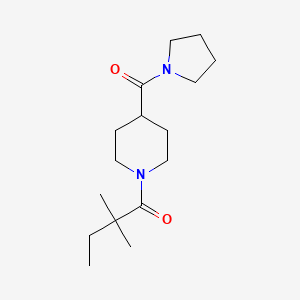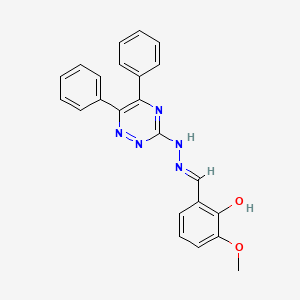
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a piperidine derivative that has been shown to have potential therapeutic applications in various fields, including neuroscience and pharmacology. In
Scientific Research Applications
DMPP has been extensively studied in the field of neuroscience due to its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Research has shown that DMPP can selectively activate α7 nAChRs, leading to increased cognitive function and memory in animal models. DMPP has also been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
DMPP acts as an agonist of α7 nAChRs, causing an influx of calcium ions into the cell. This influx leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of synaptic plasticity and memory formation. DMPP has also been shown to enhance the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including increased cognitive function and memory, enhanced synaptic plasticity, and improved motor function. DMPP has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPP is its selectivity for α7 nAChRs, which allows for the specific modulation of this receptor subtype. DMPP is also relatively easy to synthesize and purify, making it a useful tool for studying the effects of α7 nAChR activation. However, DMPP has a short half-life in vivo, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for DMPP research, including the development of more potent and selective α7 nAChR agonists, the investigation of DMPP as a potential treatment for various neurological and inflammatory diseases, and the exploration of DMPP's effects on other signaling pathways and neurotransmitter systems. Additionally, the development of novel drug delivery systems may allow for the improved pharmacokinetics of DMPP and increase its potential therapeutic applications.
Synthesis Methods
DMPP can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dimethylbutyryl chloride and 1-pyrrolidinecarboxylic acid. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
properties
IUPAC Name |
2,2-dimethyl-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-16(2,3)15(20)18-11-7-13(8-12-18)14(19)17-9-5-6-10-17/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVZVFDIULAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)

![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
